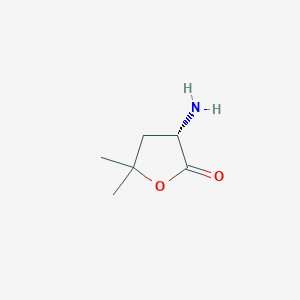![molecular formula C8H8N4O2 B13007937 8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)
8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid makes it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazopyrazine derivatives.
Scientific Research Applications
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an agonist of GABA receptors. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer activities.
Imidazo[1,5-a]pyrimidines: Evaluated as GABA receptor agonists and kinase inhibitors.
Imidazo[1,2-a]pyrazines: Studied for their potential as enzyme inhibitors and receptor modulators
Uniqueness
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid stands out due to its unique structure, which allows for diverse chemical modifications and a broad range of biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-4-11-5(8(13)14)6-7(9)10-2-3-12(4)6/h2-3H,1H3,(H2,9,10)(H,13,14) |
InChI Key |
IWVMUYNHXKJAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Difluoro-2-azaspiro[3.4]octane](/img/structure/B13007862.png)

![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13007872.png)



![(1R,4S,6S)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13007895.png)

![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)



![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)
